Cas no 17398-66-2 (8a,10a-dimethyl-11-(6-methylheptan-2-yl)-7,8,8a,8b,9,10,10a,11,12,13,13a,13b-dodecahydro-1H-azepino[4,5-d]indeno[4,5-b]azepine-2,5(3H,6H)-dione)
17398-66-2 structure
Product Name:8a,10a-dimethyl-11-(6-methylheptan-2-yl)-7,8,8a,8b,9,10,10a,11,12,13,13a,13b-dodecahydro-1H-azepino[4,5-d]indeno[4,5-b]azepine-2,5(3H,6H)-dione
Numero CAS:17398-66-2
MF:C27H44N2O2
MW:428.65046787262
CID:905992
PubChem ID:282906
Update Time:2025-04-19
8a,10a-dimethyl-11-(6-methylheptan-2-yl)-7,8,8a,8b,9,10,10a,11,12,13,13a,13b-dodecahydro-1H-azepino[4,5-d]indeno[4,5-b]azepine-2,5(3H,6H)-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8a,10a-dimethyl-11-(6-methylheptan-2-yl)-7,8,8a,8b,9,10,10a,11,12,13,13a,13b-dodecahydro-1H-azepino[4,5-d]indeno[4,5-b]azepine-2,5(3H,6H)-dione
- 3,7,9-Trioxa-bicyclo< 3.3.1> nonan; AG-E-89983; 3,7,9-Trioxabicyclo[3.1.1]nonane; CTK1A0912; 3,7,9-Trioxabicyclo[3.3.1]nonane(7CI,8CI,9CI); 3,7a-diaza-4a,7a-dihomo-cholest-4a-ene-4,7-dione; endo-endo-Bicyclo-3,7,9-trioxa< 3.3.1> nonan; endo,endo-bicyclo< 3.3.1> -3,7,9-trioxononane; 3,7,9-Trioxa-bicyclo[3.3.1]nonan; glycerol ether; 3,7,9-trioxa-bicyclo[3.3.1]nonane; 3,7a-Diaza-A,B-bishomo-4a-cholesten-4,7-dion; 3,7,9-tr
- 8a,10a-Dimethyl-11-(6-methylheptan-2-yl)-7,8,8a,8b,9,10,10a,11,12,13,13a,13b-dodecahydro-3H-azepino[4,5-d]indeno[4,5-b]azepine-2,5-diol
- DTXSID10938446
- 17398-66-2
- NSC-137007
- NSC137007
-
- Inchi: 1S/C27H44N2O2/c1-17(2)7-6-8-18(3)20-9-10-21-25-22(11-12-27(20,21)5)26(4)13-14-28-23(30)15-19(26)16-24(31)29-25/h15,17-18,20-22,25H,6-14,16H2,1-5H3,(H,28,30)(H,29,31)
- Chiave InChI: BFUGJHISTKXXTD-UHFFFAOYSA-N
- Sorrisi: O=C1CC2=CC(NCCC2(C)C2CCC3(C)C(C(C)CCCC(C)C)CCC3C2N1)=O
Proprietà calcolate
- Massa esatta: 428.34052
- Massa monoisotopica: 428.340279
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 744
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.2
- XLogP3: 5.9
Proprietà sperimentali
- Densità: 1.06
- Punto di ebollizione: 620.7°C at 760 mmHg
- Punto di infiammabilità: 167.1°C
- Indice di rifrazione: 1.539
- PSA: 58.2
- LogP: 5.89000
8a,10a-dimethyl-11-(6-methylheptan-2-yl)-7,8,8a,8b,9,10,10a,11,12,13,13a,13b-dodecahydro-1H-azepino[4,5-d]indeno[4,5-b]azepine-2,5(3H,6H)-dione Letteratura correlata
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
17398-66-2 (8a,10a-dimethyl-11-(6-methylheptan-2-yl)-7,8,8a,8b,9,10,10a,11,12,13,13a,13b-dodecahydro-1H-azepino[4,5-d]indeno[4,5-b]azepine-2,5(3H,6H)-dione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso